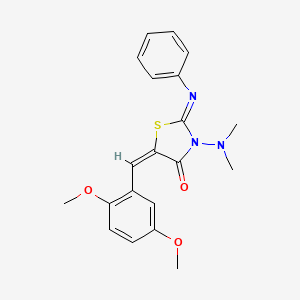![molecular formula C20H18N2S B11529898 1-[(2-Methylnaphthyl)methyl]-2-methylthiobenzimidazole](/img/structure/B11529898.png)
1-[(2-Methylnaphthyl)methyl]-2-methylthiobenzimidazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[(2-Methylnaphthyl)methyl]-2-methylthiobenzimidazole is a complex organic compound that belongs to the class of benzimidazoles. Benzimidazoles are known for their diverse biological activities and are widely used in medicinal chemistry. This particular compound features a unique structure that combines a naphthyl group with a benzimidazole core, making it an interesting subject for various scientific studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(2-Methylnaphthyl)methyl]-2-methylthiobenzimidazole typically involves the condensation of 2-methylnaphthylmethylamine with 2-methylthiobenzimidazole. The reaction is usually carried out in the presence of a suitable catalyst and under controlled temperature conditions to ensure high yield and purity. Common solvents used in this synthesis include tetrahydrofuran (THF) and dimethylformamide (DMF).
Industrial Production Methods
Industrial production of this compound may involve more scalable methods such as continuous flow synthesis. This approach allows for better control over reaction parameters and can lead to higher efficiency and consistency in the production process. The use of advanced catalytic systems and automated reactors is also common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
1-[(2-Methylnaphthyl)methyl]-2-methylthiobenzimidazole undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions typically involve the use of reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like potassium carbonate.
Major Products Formed
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of reduced benzimidazole derivatives.
Substitution: Formation of substituted benzimidazole derivatives.
Scientific Research Applications
1-[(2-Methylnaphthyl)methyl]-2-methylthiobenzimidazole has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the treatment of parasitic infections and cancer.
Industry: Utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of 1-[(2-Methylnaphthyl)methyl]-2-methylthiobenzimidazole involves its interaction with specific molecular targets within cells. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties.
Comparison with Similar Compounds
Similar Compounds
- 2-Methyl-1-naphthylmagnesium bromide
- 2-Methyl-1-naphthylboronic acid
- 1-Methyl-1,2,3,4-tetrahydroisoquinoline
Uniqueness
1-[(2-Methylnaphthyl)methyl]-2-methylthiobenzimidazole stands out due to its unique combination of a naphthyl group and a benzimidazole core. This structure imparts distinct chemical and biological properties, making it a valuable compound for various applications in research and industry.
Properties
Molecular Formula |
C20H18N2S |
|---|---|
Molecular Weight |
318.4 g/mol |
IUPAC Name |
1-[(2-methylnaphthalen-1-yl)methyl]-2-methylsulfanylbenzimidazole |
InChI |
InChI=1S/C20H18N2S/c1-14-11-12-15-7-3-4-8-16(15)17(14)13-22-19-10-6-5-9-18(19)21-20(22)23-2/h3-12H,13H2,1-2H3 |
InChI Key |
OBSIKKRJSIFTTM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C2=CC=CC=C2C=C1)CN3C4=CC=CC=C4N=C3SC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(2-{[2-(4-bromophenyl)-2-oxoethyl]sulfanyl}-1,3-benzothiazol-6-yl)benzamide](/img/structure/B11529825.png)
![4-[(1,1-Dioxido-1,2-benzothiazol-3-yl)(methyl)amino]phenyl 4-tert-butylbenzoate](/img/structure/B11529828.png)
![3-[(2E)-2-benzylidenehydrazinyl]-5-methyl-4H-1,2,4-triazol-4-amine](/img/structure/B11529835.png)
![3-(3,4-dichlorophenyl)-1-(5,5-dimethyl-3-{[(E)-pyridin-3-ylmethylidene]amino}-2-thioxo-1,3-thiazolidin-4-yl)-1-hydroxyurea](/img/structure/B11529838.png)
![4-[(2-{(2E)-2-[2-(morpholin-4-yl)-5-nitrobenzylidene]hydrazinyl}-5-nitrophenyl)sulfonyl]morpholine](/img/structure/B11529845.png)
![3,4-dichloro-N-[2-({2-oxo-2-[(2-phenylethyl)amino]ethyl}sulfanyl)-1,3-benzothiazol-6-yl]benzamide](/img/structure/B11529849.png)
![2-[(6-{[(E)-{4-[(6-ethoxy-1,3-benzothiazol-2-yl)sulfanyl]-3-nitrophenyl}methylidene]amino}-1,3-benzothiazol-2-yl)sulfanyl]-1-(morpholin-4-yl)ethanone](/img/structure/B11529852.png)
methanone](/img/structure/B11529857.png)
![3,5-Dibromo-N'-[(E)-[1-(4-bromophenyl)-2,5-diphenyl-1H-pyrrol-3-YL]methylidene]-2-hydroxybenzohydrazide](/img/structure/B11529863.png)
![6-Amino-4-(3,4-dichlorophenyl)-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B11529866.png)
![4-{[(4-chlorophenyl)sulfanyl]methyl}-N-[2-(pyridin-2-ylsulfanyl)ethyl]benzamide](/img/structure/B11529868.png)


![N-benzyl-6-(morpholin-4-yl)-N'-[3-(trifluoromethyl)phenyl]-1,3,5-triazine-2,4-diamine](/img/structure/B11529892.png)
